Candesartan Ethyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWNYREAURMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161059 |

Source

|

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-58-6 |

Source

|

| Record name | Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TT2Y1F36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Comprehensive Technical Guide to the Synthesis of Candesartan Cilexetil

This guide provides an in-depth exploration of the synthetic pathways for Candesartan Cilexetil, a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, Candesartan Cilexetil is rapidly hydrolyzed to its active form, candesartan, in the gastrointestinal tract.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the chemical strategies, key intermediates, and reaction mechanisms involved in its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The molecular architecture of Candesartan Cilexetil comprises a central benzimidazole core linked to a biphenyl-tetrazole moiety and a cilexetil ester group. The synthesis of this complex molecule can be approached through several strategic disconnections. The most common strategies are convergent, involving the separate synthesis of key intermediates followed by their coupling.

A typical retrosynthetic analysis breaks down Candesartan Cilexetil into three primary building blocks:

-

The Benzimidazole Core: Typically derived from a substituted anthranilate.

-

The Biphenyl-Tetrazole Moiety: Often prepared via a Suzuki coupling reaction.

-

The Cilexetil Group: Introduced in the final stages of the synthesis.

The following diagram illustrates a generalized retrosynthetic approach:

Caption: Retrosynthetic analysis of Candesartan Cilexetil.

Synthesis of Key Intermediates

The efficient synthesis of Candesartan Cilexetil hinges on the successful preparation of its key structural fragments. This section details the synthesis of the two primary intermediates.

Synthesis of the Biphenyl-Tetrazole Moiety

A crucial intermediate is 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. Its synthesis typically begins with a Suzuki coupling reaction between 4-methylphenylboronic acid and 2-bromobenzonitrile, followed by bromination of the methyl group.

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

| Step | Reagent/Solvent | Conditions | Yield (%) |

| 1 | 4-Methylphenylboronic acid, 2-Bromobenzonitrile, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | Reflux, 8-12 h | 85-95 |

| 2 | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Reflux, 4-6 h | 70-80 |

Step-by-step methodology:

-

To a solution of 4-methylphenylboronic acid and 2-bromobenzonitrile in a toluene/water mixture, add tetrakis(triphenylphosphine)palladium(0) and sodium carbonate.

-

Heat the mixture to reflux for 8-12 hours under an inert atmosphere.

-

After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which is then purified by column chromatography to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

-

Dissolve the product from the previous step in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

The subsequent conversion of the nitrile to a tetrazole ring is a critical step, often accomplished using sodium azide with a catalyst.[3][4] To avoid the use of highly toxic organotin reagents like tributyltin azide, alternative methods using zinc chloride or other Lewis acids as catalysts have been developed.[5] The tetrazole nitrogen is often protected, for instance with a trityl group, to prevent side reactions in subsequent steps.[1]

Synthesis of the Benzimidazole Core

The benzimidazole core is typically synthesized from a substituted anthranilic acid derivative. A common starting material is 2-aminobenzoic acid, which undergoes a series of reactions including nitration, esterification, and cyclization.[6][7][8]

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

| Step | Starting Material | Reagent/Solvent | Conditions |

| 1 | 2-Nitrobenzoic acid | Ethanol, H₂SO₄ | Reflux |

| 2 | Ethyl 2-nitrobenzoate | Fe, NH₄Cl, Ethanol/Water | Reflux |

| 3 | Ethyl 2-aminobenzoate | Diethyl carbonate, NaOEt | Reflux |

Step-by-step methodology:

-

Esterification of 2-nitrobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid under reflux yields ethyl 2-nitrobenzoate.[3]

-

Reduction of the nitro group is achieved using iron powder and ammonium chloride in an ethanol/water mixture to give ethyl 2-aminobenzoate.[3]

-

Cyclization with diethyl carbonate in the presence of sodium ethoxide affords the desired benzimidazole core, ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.

Assembly of the Candesartan Cilexetil Backbone

With the key intermediates in hand, the next phase involves their coupling to construct the main framework of the molecule.

N-Alkylation

The benzimidazole core is N-alkylated with the biphenyl-tetrazole moiety. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]

Caption: N-Alkylation of the benzimidazole core.

Tetrazole Formation and Deprotection

If the biphenyl moiety contains a cyano group, the tetrazole ring is formed at this stage using sodium azide.[4] As mentioned earlier, this step often requires a catalyst and the subsequent removal of a protecting group from the tetrazole ring. The trityl group, a common protecting group, can be removed under acidic conditions.[1] However, acidic conditions can sometimes lead to the formation of impurities.[9] Milder deprotection methods using Lewis acids or neutral conditions have also been reported.[1][5]

Esterification to Candesartan Cilexetil

The final step is the esterification of the carboxylic acid group of the candesartan intermediate with 1-chloroethyl cyclohexyl carbonate to introduce the cilexetil prodrug moiety.[9] This reaction is typically performed in the presence of a base like potassium carbonate in a suitable solvent.[9][10]

Experimental Protocol: Esterification of Candesartan

| Step | Reagent/Solvent | Conditions | Yield (%) |

| 1 | Candesartan, 1-Chloroethyl cyclohexyl carbonate, K₂CO₃, Acetonitrile | Reflux, 6 h | 80-90 |

Step-by-step methodology:

-

A mixture of candesartan, 1-chloroethyl cyclohexyl carbonate, and potassium carbonate in acetonitrile is heated to reflux for 6 hours.[9]

-

After cooling, the inorganic salts are filtered off, and the filtrate is concentrated.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and concentrated to give the crude Candesartan Cilexetil, which is then purified by recrystallization.

Alternative and Greener Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly synthetic routes. One notable approach involves a ruthenium-catalyzed C-H arylation to form the biphenyl linkage, which can shorten the synthesis and reduce waste.[11][12] Another strategy focuses on a convergent synthesis where the benzimidazole ring is formed in the final step, which has been shown to produce high-purity Candesartan Cilexetil in good yield over fewer steps.[9] Some patented methods also aim to reduce the number of steps and avoid hazardous reagents like sodium azide.[3]

The following diagram illustrates a convergent synthesis pathway:

Caption: A convergent synthetic route to Candesartan Cilexetil.

Conclusion

The synthesis of Candesartan Cilexetil is a multi-step process that requires careful control of reaction conditions and purification procedures. While traditional linear and convergent strategies are well-established, ongoing research is paving the way for more efficient, scalable, and sustainable manufacturing processes. The choice of a particular synthetic route in an industrial setting will depend on factors such as cost of starting materials, overall yield, purity of the final product, and environmental impact.

References

-

New Practical Synthesis of the Key Intermediate of Candesartan. ACS Publications. [Link]

-

CANDESARTAN CILEXETIL | New Drug Approvals. [Link]

- CN102887890A - Synthesis method of candesartan cilexetil - Google P

- CN103073537A - Synthesis process of candesartan cilexetil - Google P

-

Synthesis of Candesartan Cilexetil | PDF | Unit Processes | Chemistry - Scribd. [Link]

-

Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem. [Link]

- US7884212B2 - Process for the preparation of candesartan cilexetil - Google P

-

New Practical Synthesis of the Key Intermediate of Candesartan - ResearchGate. [Link]

-

A) Synthesis of candesartan cilexetil (22) via Ru‐catalyzed direct... - ResearchGate. [Link]

-

New Practical Synthesis of the Key Intermediate of Candesartan - ACS Figshare. [Link]

-

NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, Vol. 81, No. 6, 2010. [Link]

- EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google P

- CN105646457A - Synthetic process for candesartan cilexetil - Google P

-

PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 - EPO. [Link]

-

A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. Indo American Journal of Pharmaceutical Research. 2023:13(08). [Link]

-

New Practical Synthesis of the Key Intermediate of Candesartan - ACS Publications. [Link]

Sources

- 1. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 2. iajpr.com [iajpr.com]

- 3. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 4. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - New Practical Synthesis of the Key Intermediate of Candesartan - Organic Process Research & Development - Figshare [acs.figshare.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Formation, Analysis, and Control of Candesartan Ethyl Ester Impurity

Abstract

Candesartan cilexetil is a widely prescribed angiotensin II receptor antagonist, utilized as a prodrug to enhance bioavailability.[1] During its synthesis and storage, the formation of impurities is a critical concern for pharmaceutical quality and safety. This technical guide provides an in-depth examination of a key impurity, Candesartan Ethyl Ester (also known as Candesartan Cilexetil EP Impurity A). We will explore the primary chemical mechanisms responsible for its formation—namely, process-related direct esterification and degradation-driven transesterification. Furthermore, this guide details validated analytical methodologies for the detection and quantification of this impurity and outlines robust control strategies essential for drug development and manufacturing professionals.

Introduction to Candesartan and the Imperative of Impurity Profiling

The Therapeutic Role and Prodrug Strategy of Candesartan Cilexetil

Candesartan cilexetil is the prodrug form of the active therapeutic agent, Candesartan.[2] Candesartan itself is a potent and selective AT₁ subtype angiotensin II receptor antagonist.[3] By blocking the AT₁ receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The cilexetil ester moiety is designed to increase the oral bioavailability of the parent drug.[1] Following oral administration, Candesartan cilexetil is rapidly and completely hydrolyzed to the active Candesartan during absorption from the gastrointestinal tract.[2][4]

Key Chemical Structures

Understanding the structures of the active drug, its prodrug, and the specific impurity is fundamental to comprehending the transformation mechanisms.

-

Candesartan: The active pharmaceutical ingredient (API), featuring a free carboxylic acid group on the benzimidazole ring.[5][6]

-

Candesartan Cilexetil: The marketed prodrug, where the carboxylic acid is esterified with a (cyclohexyloxy)carbonyloxy)ethyl group (the "cilexetil" group).[4]

-

Candesartan Ethyl Ester: The impurity of focus, where the same carboxylic acid is esterified with a simple ethyl group. It is recognized as a related compound by major pharmacopeias.[7]

The Regulatory Imperative for Impurity Control

The presence of impurities in a drug product can impact its efficacy and safety. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities. Identifying, quantifying, and controlling impurities such as Candesartan Ethyl Ester is not merely a quality control exercise but a critical component of ensuring patient safety. This necessitates a thorough understanding of how such impurities are formed to develop effective control strategies.

Core Mechanisms of Candesartan Ethyl Ester Formation

The formation of Candesartan Ethyl Ester can be attributed to two principal chemical pathways. The prevalence of one mechanism over the other is highly dependent on the specific conditions present during chemical synthesis, purification, formulation, and storage.

Mechanism I: Process-Related Formation via Direct Esterification

This pathway involves the direct reaction between the active Candesartan acid and ethanol. This is a classic Fischer-Speier esterification reaction, which can occur if both components are present under favorable conditions, typically during the synthesis of the API.

Causality: If the hydrolysis of an intermediate ester to form the Candesartan carboxylic acid is incomplete, or if Candesartan acid is present in a subsequent step that uses ethanol as a solvent (e.g., for purification or crystallization), direct esterification can occur.[8][9] The reaction is significantly accelerated by the presence of an acid catalyst and elevated temperatures.

Caption: Direct esterification pathway for Candesartan Ethyl Ester formation.

Mechanism II: Degradation-Related Formation via Transesterification

Transesterification is a more probable degradation pathway, involving the substitution of the cilexetil group of the prodrug with an ethyl group from ethanol. The labile carbonate ester linkage in the cilexetil moiety makes Candesartan cilexetil susceptible to this reaction.

Causality: This reaction is particularly relevant during downstream processing, formulation, or storage if the drug substance or product comes into contact with ethanol. Studies have demonstrated that Candesartan cilexetil is prone to hydrolysis and transesterification, especially under basic conditions.[10][11] The presence of residual basic catalysts or alkaline excipients in a formulation can catalyze this reaction, even with trace amounts of ethanol.

Caption: Transesterification pathway for Candesartan Ethyl Ester formation.

Summary of Influencing Factors

The formation of Candesartan Ethyl Ester is not spontaneous; it is driven by specific chemical conditions. The control of these parameters is key to minimizing its presence.

| Factor | Impact on Formation Rate | Rationale |

| Ethanol Concentration | Direct Proportionality | Acts as a primary reactant in both esterification and transesterification pathways. |

| pH | Increased rate at both low (acidic) and high (basic) pH. | Acid catalyzes direct esterification. Base is a potent catalyst for transesterification.[10][11] The drug also undergoes significant degradation under acidic and basic hydrolysis.[12][13] |

| Temperature | Exponential Increase | Higher temperatures provide the necessary activation energy, accelerating reaction kinetics for both pathways.[1] |

| Reaction/Storage Time | Direct Proportionality | Longer exposure to adverse conditions (presence of ethanol, non-neutral pH, high temperature) increases the yield of the impurity. |

Analytical Methodologies for Detection and Quantification

To effectively control an impurity, one must be able to reliably detect and quantify it. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-pressure liquid chromatography (UPLC), are the definitive techniques for this purpose.

Justification of Technique: UPLC is preferred for impurity profiling due to its use of sub-2 µm particle columns, which provides significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.[4] This allows for the clear separation of the main API peak from closely eluting impurities like Candesartan Ethyl Ester.

Protocol: UPLC-UV Method for Quantification

This protocol is a self-validating system designed for the accurate quantification of Candesartan Ethyl Ester and other related substances in Candesartan cilexetil drug products. It is adapted from established and validated methods in the scientific literature.[4][14]

Step 1: Reagent and Sample Preparation

-

Mobile Phase A: Prepare a 0.01 M phosphate buffer. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase B: Use a mixture of 95% acetonitrile and 5% Milli-Q water.

-

Diluent: Prepare a suitable mixture, often acetonitrile and water.

-

Standard Solution: Accurately weigh and dissolve a reference standard of Candesartan Ethyl Ester in the diluent to a known concentration (e.g., 2.5 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the drug substance or powdered tablets in the diluent to achieve a target concentration of Candesartan cilexetil (e.g., 500 µg/mL).

Step 2: Chromatographic Conditions

| Parameter | Specification |

| Instrument | Waters Acquity UPLC System or equivalent |

| Column | ACQUITY UPLC BEH Shield RP18, 1.7 µm, or similar |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| UV Detection | 254 nm (for Candesartan Ethyl Ester) and 210 nm (for other potential impurities).[4][14] |

| Run Time | Approximately 20 minutes.[4] |

Step 3: Data Analysis

-

Inject the diluent (as a blank), the standard solution, and the sample solution.

-

Identify the Candesartan Ethyl Ester peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area response from the external standard calibration.

Protocol: LC-MS for Structural Confirmation

For definitive structural confirmation, especially during initial method development or investigation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Workflow:

-

Separation: Utilize an LC method similar to the UPLC-UV protocol to chromatographically separate the impurity from the API.

-

Ionization: Interface the LC eluent with a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the impurity. The protonated molecule [M+H]⁺ for Candesartan Ethyl Ester (C₂₆H₂₄N₆O₃) should correspond to an m/z of approximately 469.5.

-

Fragmentation (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion. The resulting fragmentation pattern provides a structural fingerprint that can be compared with that of a reference standard or used for de novo structural elucidation, confirming the identity of the impurity.[12]

Control Strategies in Drug Development and Manufacturing

A comprehensive control strategy integrates process chemistry, analytical testing, and formulation science to minimize the impurity to acceptable levels.

Synthesis and Solvent Control

-

Avoid Ethanol in Final Steps: The most effective control is to avoid the use of ethanol as a solvent in the final steps of API synthesis and purification, particularly after the formation of the Candesartan carboxylic acid or when handling the final Candesartan cilexetil prodrug.

-

Specify Solvent Purity: If other alcohols (e.g., methanol) are used, they must be tested for ethanol content, and strict limits should be established to prevent accidental introduction.[8]

Formulation and Storage

-

pH Control: Formulate the final drug product at a pH that minimizes both acid- and base-catalyzed reactions. This typically involves buffering the formulation in a stable pH range (near neutral).

-

Excipient Compatibility: Conduct thorough excipient compatibility studies to ensure that no components within the formulation (e.g., alkaline fillers) can catalyze the transesterification of Candesartan cilexetil.

-

Storage Conditions: Store the drug substance and final product under controlled temperature and humidity conditions as determined by stability studies to minimize degradation over the product's shelf life.[1][13]

Integrated Control Workflow

Caption: Integrated workflow for the control of Candesartan Ethyl Ester impurity.

Conclusion

The formation of Candesartan Ethyl Ester is a well-understood phenomenon driven by fundamental chemical principles of esterification and transesterification. Its presence can be reliably monitored and quantified using modern chromatographic techniques like UPLC. For researchers and drug development professionals, controlling this impurity is not a matter of chance but a result of a deliberate and robust strategy. By carefully selecting solvents, controlling pH and temperature during manufacturing, and designing stable formulations, the level of Candesartan Ethyl Ester can be effectively managed, ensuring the final drug product meets the highest standards of quality, safety, and efficacy.

References

-

A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. (2023). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Babu, K. S., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31-39. [Link]

-

Rao, R. N., et al. (2010). LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 426-432. [Link]

-

Varlam, M., et al. (2020). Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Molecules, 25(2), 398. [Link]

-

Stress degradation study of candesartan cilexetil via UV spectrophotometry. (2024). International Journal of Health and Allied Sciences. [Link]

-

An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness. (2025). Acta Chromatographica, 37(3). [Link]

-

Mantena, S. P., et al. (2017). New Stability Indicating Method for the Simultaneous Determination of Impurities Present in Candesartan Cilexetil and Hydrochlorothiazide. Eurasian Journal of Analytical Chemistry, 12(2), 127-149. [Link]

-

Analytical Methods Review on Anti-Hypertensive Drug: CANDESARTAN (CAND). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Gleiter, C. H., & Morike, K. E. (2002). Clinical pharmacokinetics of candesartan. Clinical Pharmacokinetics, 41(1), 7-17. [Link]

-

Kumar, N. D. A., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31-39. [Link]

-

Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44(20), 3231-3237. [Link]

-

Synthesis of Candesartan Cilexetil. (2013). Synfacts, 9(01), 0006. [Link]

-

Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. (2013). Journal of Liquid Chromatography & Related Technologies, 36(12), 1645-1663. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2541, Candesartan. [Link]

- Process for the preparation of candesartan cilexetil. (2011).

-

Németh, T., et al. (2011). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 15(6), 1438-1441. [Link]

-

Zhang, J. (2015). Preparation method of candesartan cilexetil. SciSpace. [Link]

-

Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog. Veeprho. [Link]

-

Candesartan-impurities. Pharmaffiliates. [Link]

-

Identification, synthesis and structural determination of some impurities of candesartan cilexetil. (2013). Collection of Czechoslovak Chemical Communications, 78(1), 101-118. [Link]

- Method for preparing candestartan. (2007).

-

van Hout, M. W., et al. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1162-1167. [Link]

-

Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. (2007). ResearchGate. [Link]

- Method for preparing candesartan ring compound. (2011).

-

Candesartan Impurities and Related Compound. Veeprho. [Link]

-

Candesartan Cilexetil EP Impurity A | 139481-58-6. SynZeal. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iajpr.com [iajpr.com]

- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Candesartan | 139481-59-7 [chemicalbook.com]

- 7. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 8. WO2011080684A1 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 9. CN100344625C - Method for preparing candestartan - Google Patents [patents.google.com]

- 10. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stress degradation study of candesartan cilexetil via UV spectrophotometry. [wisdomlib.org]

- 14. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Transformation: A Technical Guide to the Role of Candesartan Ethyl Ester in the Degradation of Candesartan Cilexetil

Abstract

Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker, is a prodrug that undergoes metabolic activation to its active form, candesartan. The chemical stability of candesartan cilexetil is a critical determinant of its therapeutic efficacy and safety. This in-depth technical guide elucidates the pivotal role of a specific, yet often overlooked, degradation product: Candesartan Ethyl Ester. We will explore the mechanistic pathways of its formation, primarily through transesterification, its classification as both a process-related impurity and a degradation product, and the critical analytical methodologies required for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality control of candesartan cilexetil-based pharmaceuticals.

Introduction: The Prodrug Moiety and the Imperative of Purity

Candesartan cilexetil is chemically designated as (±)-1-Hydroxyethyl 2-ethoxy-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-7-benzimidazolecarboxylate, cyclohexyl carbonate (ester).[1][2] Its conversion to the active candesartan is facilitated by esterases in the gastrointestinal tract.[1][3][4][5] The cilexetil group is crucial for enhancing the oral bioavailability of candesartan.[2] However, this ester linkage also represents a point of vulnerability, making the molecule susceptible to hydrolytic and other forms of degradation.

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental requirement of regulatory bodies worldwide. Impurities can arise from the synthesis process, degradation of the API, or interactions between the API and excipients. Understanding the degradation pathways of candesartan cilexetil is therefore paramount in developing stable formulations and ensuring patient safety. Among the various degradation products, Candesartan Ethyl Ester (CEE) presents a unique case, as it can be formed both during the manufacturing process and as a result of degradation in the final product.

Candesartan Ethyl Ester: A Dual-Identity Impurity

Candesartan Ethyl Ester, chemically known as Ethyl 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate, is recognized by major pharmacopoeias as a critical impurity of candesartan cilexetil.[6][7] It is listed as Candesartan Cilexetil EP Impurity A and Candesartan Cilexetil USP Related Compound A .[6][7] This official designation underscores the importance of monitoring and controlling its presence in both the API and the finished dosage forms.

The presence of CEE can be attributed to two primary sources:

-

Process-Related Impurity: During the synthesis of candesartan cilexetil, ethyl esters are often used as intermediates.[8] Incomplete hydrolysis or side reactions can lead to the carryover of CEE into the final API.[9]

-

Degradation Product: Candesartan cilexetil can undergo degradation to form CEE, particularly in the presence of ethanol. This can occur due to residual ethanol from the manufacturing process or from excipients used in the formulation.[10][11]

Chemical Structures

To fully appreciate the transformation, a clear understanding of the molecular structures is essential.

Caption: The transesterification of Candesartan Cilexetil with ethanol to form Candesartan Ethyl Ester.

Analytical Strategies for Detection and Quantification

The structural similarity between candesartan cilexetil and candesartan ethyl ester necessitates the use of high-resolution chromatographic techniques for their separation and quantification. Stability-indicating methods are crucial to ensure that all significant degradation products are adequately resolved from the parent drug and from each other.

Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed technique for the analysis of candesartan cilexetil and its impurities. A typical method involves a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol. UV detection is commonly performed at a wavelength of around 254 nm.

Experimental Protocol: A Self-Validating Stability-Indicating HPLC Method

This protocol outlines a robust, self-validating HPLC method for the simultaneous determination of candesartan cilexetil and candesartan ethyl ester.

Objective: To develop and validate a stability-indicating RP-HPLC method capable of separating and quantifying Candesartan Cilexetil and Candesartan Ethyl Ester.

Materials and Reagents:

-

Candesartan Cilexetil Reference Standard

-

Candesartan Ethyl Ester Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic) should be performed on candesartan cilexetil to demonstrate that the method can resolve the parent drug from all degradation products, including candesartan ethyl ester.

-

Linearity: A minimum of five concentrations of candesartan cilexetil and candesartan ethyl ester should be prepared and injected to establish a linear relationship between concentration and peak area.

-

Accuracy: Recovery studies should be performed by spiking a known amount of candesartan ethyl ester into a sample of candesartan cilexetil at three different concentration levels.

-

Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the resolution and quantification should be evaluated.

Workflow for Impurity Analysis

Caption: A typical workflow for the analysis of Candesartan Ethyl Ester in a Candesartan Cilexetil sample.

Impact and Control Strategies

The presence of Candesartan Ethyl Ester, even at low levels, can have implications for the quality, safety, and efficacy of the final drug product. As a registered impurity in major pharmacopoeias, its levels are strictly controlled.

Control Strategies:

-

API Synthesis: Optimization of the synthesis process to minimize the formation of CEE and implementation of effective purification steps are crucial.

-

Excipient Selection: Careful selection of excipients with low or no residual ethanol content is essential.

-

Formulation Development: The formulation should be designed to minimize the potential for transesterification. This may involve controlling the pH and moisture content of the final product.

-

Manufacturing Process: The manufacturing process should be controlled to prevent the introduction of ethanol and to remove any residual solvents effectively.

-

Stability Testing: A robust stability testing program, utilizing a validated stability-indicating analytical method, is required to monitor the formation of CEE over the shelf life of the product.

Conclusion

Candesartan Ethyl Ester is a significant impurity of candesartan cilexetil, arising from both synthesis and degradation. Its formation via transesterification, particularly in the presence of ethanol, highlights the importance of stringent controls throughout the lifecycle of the drug product, from API manufacturing to the final formulation. A thorough understanding of its formation mechanism and the implementation of robust, validated analytical methods are critical for ensuring the quality, safety, and efficacy of candesartan cilexetil medications. This guide provides the foundational knowledge and practical insights for drug development professionals to effectively manage this critical impurity.

References

-

Candesartan. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link].

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Candesartan Cilexetil? Retrieved from [Link].

- Beltrán, E., Marcé, R. M., & Borrull, F. (2007). Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1128-1133.

- Morsing, P., & Elmfeldt, D. (1998). Candesartan cilexetil: development and preclinical studies. Journal of Human Hypertension, 12(Suppl 2), S3-S10.

-

El-Kimary, E. R., & El-Kafrawy, D. S. (2022). Candesartan. In StatPearls. StatPearls Publishing. Retrieved from [Link].

-

ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (d) Ethyl... Retrieved from [Link].

- Google Patents. (n.d.). EP2049510A1 - Process for the preparation of candesartan cilexetil form i.

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity A | 139481-58-6. Retrieved from [Link].

- Google Patents. (n.d.). US7884212B2 - Process for the preparation of candesartan cilexetil.

-

Pharmaffiliates. (n.d.). CAS No : 139481-58-6 | Product Name : Candesartan Cilexetil - Impurity A. Retrieved from [Link].

-

New Drug Approvals. (n.d.). CANDESARTAN CILEXETIL. Retrieved from [Link].

-

Veeprho. (n.d.). Candesartan Cilexetil EP Impurity A | CAS 139481-58-6. Retrieved from [Link].

- Google Patents. (n.d.). US20050250827A1 - Preparation of candesartan cilexetil in high purity.

-

ResearchGate. (n.d.). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Retrieved from [Link].

- European Pharmacopoeia. (2021). Candesartan Cilexetil. In European Pharmacopoeia (10.4).

-

SynZeal. (n.d.). Candesartan Cilexetil EP Impurity F | 914613-36-8. Retrieved from [Link].

-

British Pharmacopoeia. (n.d.). candesartan cilexetil impurity standard. Retrieved from [Link].

-

Mendeley Data. (2022). candesartan cilexetil tablets stability. Retrieved from [Link].

-

Pharmaffiliates. (n.d.). Candesartan-impurities. Retrieved from [Link].

-

PubChem. (n.d.). Candesartan. Retrieved from [Link].

-

Scholars Research Library. (n.d.). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydr. Retrieved from [Link].

- Gavan, A., et al. (2020).

- Ali, I. S. M., et al. (2024). Solid dispersion systems for enhanced dissolution of poorly water-soluble candesartan cilexetil: In vitro evaluation and simulated pharmacokinetics studies. PLOS ONE, 19(1), e0295552.

- Al-khedairy, E. B. H., & Al-suwayeh, S. A. (2019). Enhancement of dissolution and stability of candesartan cilexetil–loaded silica polymers.

Sources

- 1. Candesartan - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 4. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candesartan Cilexetil EP Impurity A | 139481-58-6 | SynZeal [synzeal.com]

- 7. veeprho.com [veeprho.com]

- 8. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 9. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. candesartan cilexetil tablets stability - Mendeley Data [data.mendeley.com]

The Solubility of Candesartan Esters in Organic Solvents: A Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of Candesartan esters, with a primary focus on Candesartan Cilexetil, the commercially significant prodrug, and the related Candesartan Ethyl Ester. Solubility in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, crystallization, and formulation processes in pharmaceutical development. This document synthesizes available experimental data, elucidates the underlying physicochemical principles governing solubility, and presents a detailed, field-proven protocol for its experimental determination. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to optimize the manufacturing and formulation of Candesartan-based therapeutics.

Introduction: Candesartan and the Imperative of the Prodrug Strategy

Candesartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension and heart failure.[1][2] The active pharmaceutical ingredient (API), Candesartan, is a carboxylic acid that exhibits poor oral bioavailability due to its low permeability and solubility at physiological pH. To overcome this limitation, the drug is administered as an ester prodrug, Candesartan Cilexetil.

The Prodrug: Candesartan Cilexetil

Candesartan Cilexetil is the 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester of Candesartan.[3][4] This modification renders the molecule more lipophilic, enhancing its absorption from the gastrointestinal tract. Following absorption, it is rapidly and completely hydrolyzed by esterases in the intestinal wall to release the active Candesartan moiety.[2][5][6] Because it is the marketed form of the drug, the solubility of Candesartan Cilexetil is of paramount importance for all stages of pharmaceutical processing.

Understanding "Candesartan Ethyl Ester"

The term "Candesartan Ethyl Ester" refers to a distinct, though structurally related, molecule. While Candesartan Cilexetil is a complex double ester, Candesartan Ethyl Ester is a simpler ethyl ester derivative. It serves as a valuable model compound for research and can be encountered as a process-related impurity.[7][8][9] Its solubility characteristics provide insight into the behavior of the broader class of Candesartan esters. A recent study specifically investigated the solubility of "ethyl candesartan" in a range of mono-solvents, providing the key data for this specific derivative.[10][11]

The Critical Role of Organic Solvent Solubility

The journey from a synthesized API to a finished drug product is governed by chemistry and engineering principles where solubility is a central variable.

-

Crystallization & Purification: The selection of an appropriate solvent or anti-solvent system is fundamental for achieving high purity and the desired polymorphic form of the API.[4] Solubility data at various temperatures are essential for designing and optimizing crystallization processes.

-

Formulation: Advanced formulation techniques, such as solvent evaporation for creating nanoparticles or solid dispersions to enhance bioavailability, rely on dissolving the drug in a suitable organic solvent.[12][13]

-

Analytical Method Development: Preparing stock solutions for analytical assays, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of solvents that can readily dissolve the compound.[14]

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework.

-

Molecular Structure: Candesartan Cilexetil (MW: 610.67 g/mol ) is a large, complex molecule with multiple functional groups: a biphenyl core, a tetrazole ring, a benzimidazole system, an ether linkage, and two ester groups.[3][4] These groups contribute to a complex polarity profile, with both hydrophobic regions (biphenyl, cyclohexyl) and polar sites capable of hydrogen bonding (tetrazole N-H, ester carbonyls).

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the polar functional groups of the Candesartan esters. However, the large non-polar regions of the drug molecule can limit solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and possess high dipolarity. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are particularly effective at dissolving Candesartan esters due to their ability to disrupt the strong solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.[5][10][11]

-

Non-Polar Solvents (e.g., Heptane): These solvents are unable to form strong interactions with the polar moieties of the drug, resulting in very poor solubility. The European Pharmacopoeia notes that Candesartan Cilexetil is practically insoluble in heptane.[15]

-

Quantitative Solubility Data for Candesartan Esters

The following tables summarize experimentally determined solubility data from peer-reviewed literature and technical datasheets. Data is presented to facilitate comparison and aid in solvent selection.

Solubility of Candesartan Ethyl Ester

The solubility of Candesartan Ethyl Ester was systematically studied across a range of temperatures. The data clearly shows that solubility increases with temperature in all tested solvents, an endothermic dissolution process.[10][11] DMF and cyclohexanone were found to be the most effective solvents.

| Solvent | Temperature (K) | Mole Fraction (x10²) |

| N,N-Dimethylformamide (DMF) | 278.15 | 4.31 |

| 318.15 | 7.91 | |

| Cyclohexanone | 278.15 | 1.45 |

| 318.15 | 2.81 | |

| 1,4-Dioxane | 278.15 | 1.39 |

| 318.15 | 2.69 | |

| Acetonitrile | 278.15 | 0.69 |

| 318.15 | 1.15 | |

| Acetone | 278.15 | 0.38 |

| 318.15 | 0.70 | |

| Ethyl Acetate | 278.15 | 0.22 |

| 318.15 | 0.42 | |

| Methanol | 278.15 | 0.17 |

| 318.15 | 0.32 | |

| Ethanol | 278.15 | 0.15 |

| 318.15 | 0.28 | |

| Isopropanol | 278.15 | 0.14 |

| 318.15 | 0.27 | |

| Data synthesized from Molecules 2022, 27(22), 8011.[10][11] |

Solubility of Candesartan Cilexetil

Data for the prodrug Candesartan Cilexetil is available from multiple sources. It is classified as practically insoluble in water but shows solubility in a range of organic solvents.[3][15] Ketones and polar aprotic solvents demonstrate the highest capacity for dissolution.

| Solvent | Solubility Description | Approximate Value (mg/mL) | Source |

| DMSO | Soluble | ~30 | Cayman Chemical[5] |

| DMF | Soluble | ~30 | Cayman Chemical[5] |

| 2-Butanone | Highest among tested alcohols/ketones | > Acetone | J. Chem. Eng. Data[4] |

| Acetone | More soluble than alcohols | > 1-Propanol | J. Chem. Eng. Data[4] |

| Methylene Chloride | Freely soluble | - | European Pharmacopoeia[15] |

| Methanol | Sparingly soluble | - | European Pharmacopoeia, Ph. Eur.[3][15] |

| Ethanol | Slightly soluble / Soluble | ~3 | European Pharmacopoeia / Cayman[5][15] |

| Acetonitrile | Least soluble among tested | < 2-Propanol | J. Chem. Eng. Data[4] |

| Water | Practically insoluble | <0.01 | Multiple Sources[3][15][16] |

The trend for Candesartan Cilexetil solubility at a given temperature is: 2-butanone > acetone > 1-propanol > ethanol > 2-propanol > acetonitrile .[4][17] This highlights the effectiveness of ketones, likely due to favorable interactions with the ester carbonyl groups in the drug molecule.[4]

Experimental Protocol: Equilibrium Solubility Determination

Determining the thermodynamic (equilibrium) solubility is a fundamental task. The shake-flask method is the gold-standard due to its reliability and direct measurement of a saturated system at equilibrium.[18]

Rationale for Method Selection

The goal is to measure the maximum concentration of the drug that can be dissolved in a solvent under stable conditions. This contrasts with kinetic solubility, which measures the point of precipitation from a stock solution and is often used for high-throughput screening.[18] For process development and thermodynamic understanding, the equilibrium method is authoritative. The use of HPLC for quantification is chosen for its high specificity, sensitivity, and precision, ensuring that only the parent compound is measured, separate from any potential degradants.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of Candesartan ester powder (e.g., 20-30 mg) into several screw-capped glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Record the exact mass of the powder.

-

-

Solvent Addition:

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by sampling at different time points (e.g., 12, 24, 48, 72 h) until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

Stop agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours to allow undissolved solids to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all particulate matter.

-

Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the HPLC method. A precise dilution factor is essential for accurate back-calculation.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated, stability-indicating HPLC method with UV detection (e.g., at 254 nm).[4]

-

Prepare a calibration curve using certified reference standards of the Candesartan ester at known concentrations.

-

Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Workflow Visualization

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Implications

The solubility of Candesartan esters in organic solvents is a complex function of their molecular structure and the properties of the solvent. Polar aprotic solvents like DMF and DMSO, along with ketones such as 2-butanone and acetone, are highly effective at dissolving both Candesartan Cilexetil and Candesartan Ethyl Ester. In contrast, alcohols exhibit moderate solvent power, while non-polar hydrocarbons are ineffective.

This guide provides drug development professionals with the foundational knowledge, quantitative data, and a robust experimental protocol necessary to make informed decisions. Proper solvent selection based on reliable solubility data is not merely a matter of convenience; it is a cornerstone of developing efficient, reproducible, and scalable manufacturing processes for producing high-quality Candesartan API and innovative drug products.

References

-

Husain, A., et al. (2011). A Review on Candesartan: Pharmacological and Pharmaceutical Profile. Journal of Applied Pharmaceutical Science, 1(9), 12-17. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of Candesartan Cilexetil oral suspension formulations. [Link]

- European Directorate for the Quality of Medicines & HealthCare. (2014). Candesartan Cilexetil. European Pharmacopoeia 8.0.

-

Al-Gousous, J., et al. (2017). Comparative Pharmaceutical Evaluation of Candesartan and Candesartan Cilexetil: Physicochemical Properties, In Vitro Dissolution and Ex Vivo In Vivo Studies. AAPS PharmSciTech, 18(7), 2649-2657. [Link]

-

ResearchGate. (n.d.). Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. [Link]

-

ResearchGate. (2022). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. [Link]

-

MDPI. (2022). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. Molecules, 27(22), 8011. [Link]

-

Cui, P., Yin, Q., & Gong, J. (2011). Solubility of Candesartan Cilexetil in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 56(3), 658-660. [Link]

- International Journal of Pharmaceutical Sciences and Research. (2012). UV spectrophotometric estimation of candesartan cilexetil by area under curve and second order derivative methods in bulk and pharmaceutical. Int J Pharm Sci Res, 3(8), 2776-2780.

-

ResearchGate. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

-

ResearchGate. (n.d.). Composition and physicochemical characterization of Candesartan Cilexetil (CC) successfully encapsulated into a nanostructured lipid carrier (NLP). [Link]

-

ACS Publications. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 977-982. [Link]

-

Patel, K. K., et al. (2016). Solubility Enhancement of Candesartan Cilexetil by Mixed Solvency Approach. International Journal of Pharma Research and Health Sciences, 4(1), 961-967. [Link]

-

National Center for Biotechnology Information. (n.d.). Candesartan. PubChem Compound Database. [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

- Der Pharmacia Lettre. (2016). Enhancement of solubility of candesartan by nanotechnology application. Der Pharmacia Lettre, 8(13), 223-230.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

National Center for Biotechnology Information. (n.d.). Candesartan Cilexetil. PubChem Compound Database. [Link]

-

González-García, I., et al. (2021). Candesartan Cilexetil In Vitro–In Vivo Correlation: Predictive Dissolution as a Development Tool. Pharmaceutics, 13(10), 1546. [Link]

-

Veeprho. (n.d.). Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog. [Link]

-

Venkatasai Life Sciences. (n.d.). Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Candesartan Ethyl Ester N2-Cilexetil Analog. [Link]

-

National Center for Biotechnology Information. (2023). Candesartan. StatPearls. [Link]

- Google Patents. (2005). WO2005070398A2 - Pharmaceutical compositions of candesartan cilexetil stabilized with co-solvents.

-

MDPI. (2022). Peer Review Report for "The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions". [Link]

-

Albo Hamrah, K., et al. (2024). Formulation and validation of Candesartan cilexetil-loaded nanosuspension to enhance solubility. Pharmacia, 71(1), 225-234. [Link]

-

PubMed. (2014). Enhancement of solubility and permeability of Candesartan cilexetil by using different pharmaceutical interventions. Drug Development and Industrial Pharmacy, 40(9), 1217-26. [Link]

-

ResearchGate. (n.d.). Chemical structure of candesartan cilexetil.... [Link]

Sources

- 1. Candesartan | 139481-59-7 [chemicalbook.com]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog : Venkatasai Life Sciences [venkatasailifesciences.com]

- 9. alentris.org [alentris.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. med.minia.edu.eg [med.minia.edu.eg]

- 13. Enhancement of solubility and permeability of Candesartan cilexetil by using different pharmaceutical interventions [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. edqm.eu [edqm.eu]

- 16. pharmahealthsciences.net [pharmahealthsciences.net]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Candesartan Ethyl Ester

Introduction

Candesartan Ethyl Ester (CEE) is a critical chemical entity within the synthesis pathway of Candesartan cilexetil, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[1][2] Primarily recognized as a key intermediate, CEE's chemical structure closely resembles the active pharmaceutical ingredient (API), Candesartan. This guide provides a comprehensive technical overview of Candesartan Ethyl Ester, detailing its chemical properties, synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing.

Chemical and Physical Properties

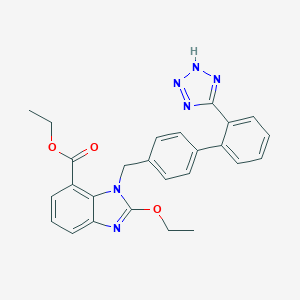

Candesartan Ethyl Ester is chemically known as ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.[3] Its structural features, including the benzimidazole core, biphenyl linkage, and tetrazole group, are instrumental in its function as a precursor to Candesartan.[4]

| Property | Value | Source(s) |

| CAS Number | 139481-58-6 | [3][5] |

| Molecular Formula | C₂₆H₂₄N₆O₃ | [4][5] |

| Molecular Weight | 468.51 g/mol | [4][5] |

| IUPAC Name | ethyl 2-ethoxy-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 157-159°C | [4] |

| Boiling Point | 709.6±70.0°C | [4] |

| LogP | 5.85 | [4] |

| Solubility | Sparingly soluble in methanol, practically insoluble in water. | [6][7] |

Below is the chemical structure of Candesartan Ethyl Ester.

Caption: Chemical Structure of Candesartan Ethyl Ester.

Synthesis and Manufacturing

Candesartan Ethyl Ester is synthesized as an intermediate in the production of Candesartan cilexetil. A common synthetic route involves the reaction of 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-Ethoxy-7-benzimidazole carboxylic acid ethyl ester with an azide, such as sodium azide or tributyltin azide, in an organic solvent.[8][9] The reaction is typically carried out at elevated temperatures.[8]

The following diagram illustrates a generalized workflow for the synthesis of Candesartan, highlighting the position of Candesartan Ethyl Ester as a key intermediate.

Caption: Generalized Synthesis Workflow for Candesartan via Candesartan Ethyl Ester.

The choice of an azide source is critical; while sodium azide is a cost-effective option, organotin azides like tributyltin azide can offer advantages in certain reaction conditions, though they present environmental and toxicity concerns that must be managed.[8][9] The subsequent in-situ hydrolysis of the ethyl ester group of CEE is a crucial step to yield the carboxylic acid moiety of the active drug, Candesartan.[9]

Role in Candesartan Cilexetil Production

Candesartan Ethyl Ester is a direct precursor to Candesartan. Following its synthesis, the ethyl ester is hydrolyzed to form Candesartan, which is then esterified to produce the prodrug Candesartan cilexetil.[7] Candesartan cilexetil is designed to enhance the bioavailability of Candesartan, as it is rapidly and completely hydrolyzed to the active drug during absorption from the gastrointestinal tract.[1][7]

Due to its role as an intermediate, Candesartan Ethyl Ester is also considered a process-related impurity in the final Candesartan cilexetil drug product.[3] Regulatory guidelines necessitate the careful monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product. Therefore, robust analytical methods are essential for its detection and quantification.

Analytical Characterization

The identification and quantification of Candesartan Ethyl Ester, particularly as an impurity in Candesartan cilexetil, are typically performed using modern chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Candesartan and its impurities.[6][10]

Typical Protocol:

-

Column: C18 column (e.g., 256 x 4.6 mm).[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.[6][10]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength where both Candesartan cilexetil and Candesartan Ethyl Ester exhibit significant absorbance, often around 254 nm or 256 nm.[6][10]

-

Standard Preparation: A reference standard of Candesartan Ethyl Ester is used to prepare a stock solution of known concentration.

-

Sample Preparation: The drug substance or product is dissolved in a suitable diluent.

-

Analysis: The retention times of the peaks in the sample chromatogram are compared with that of the reference standard for identification. Quantification is achieved by comparing the peak area of Candesartan Ethyl Ester in the sample to a calibration curve generated from the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and structural confirmation, especially at low levels, LC-MS is the method of choice.[4] This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing highly specific and sensitive detection.

Mechanism of Action and Biological Activity

As a close structural analog of Candesartan, Candesartan Ethyl Ester is classified as an angiotensin II receptor antagonist.[4][5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1] By selectively blocking the AT1 subtype of the angiotensin II receptor, Candesartan and its analogs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][11] While in-depth pharmacological studies on Candesartan Ethyl Ester itself are limited due to its primary role as an intermediate, its structural similarity to Candesartan strongly suggests it possesses similar biological activity.[4]

Conclusion

Candesartan Ethyl Ester is a compound of significant interest in the pharmaceutical industry, serving as a pivotal intermediate in the synthesis of the antihypertensive drug Candesartan cilexetil. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the quality, safety, and efficacy of the final medicinal product. The control of Candesartan Ethyl Ester as a process-related impurity is a critical aspect of good manufacturing practices for Candesartan cilexetil.

References

-

A Comprehensive Review on Candesartan Cilexetil: Pharmacological, Pharmaceutical and Analytical Profile. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S), 133-143. [Link]

-

Veeprho. Candesartan Ethyl Ester Desethyl N1-Cilexetil Analog. [Link]

-

Pharmaffiliates. Candesartan-impurities. [Link]

-

Pharmaffiliates. Candesartan Cilexetil - Impurity A. [Link]

- Google Patents. CN103073537A - Synthesis process of candesartan cilexetil.

- Google Patents.

-

Kalyani, G., Baghel, D. B. D., & Sharma, D. K. (2015). Analytical Method Development and Validation for the Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Forms by Third Order Derivative Spectroscopic Technique. International Journal of Pharmaceutical Sciences and Research, 6(12), 5198-5201. [Link]

-

Reddy, G. S., Kumar, B. V., & Reddy, B. R. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 2(4), 257-264. [Link]

- Google Patents. CN102887890A - Synthesis method of candesartan cilexetil.

-

ResearchGate. The chemical structure of candesartan cilexetil. Molecular Formula is C... [Link]

-

Kalyani, G., Deshmukh, V. S., Kashyap, P., Bawankar, R. D., Vaishnav, Y., & Biswas, D. (2012). Analytical Method Development and Validation of Candesartan Cilexetil by Chromatographic Technique (RP-HPLC). PharmaTutor. [Link]

-

PubChem. Candesartan. [Link]

-

New Drug Approvals. Candesartan Cilexetil. [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. veeprho.com [veeprho.com]

- 3. Candesartan Ethyl Ester | LGC Standards [lgcstandards.com]

- 4. Buy Candesartan Ethyl Ester | 139481-58-6 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

- 9. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Candesartan represents a significant milestone in the management of hypertension and heart failure. As a potent and selective Angiotensin II Receptor Blocker (ARB), its discovery was not a singular event but rather the culmination of decades of research into the intricate workings of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the discovery and history of Candesartan and its related compounds, delving into the scientific rationale, key chemical innovations, and the evolution of this important therapeutic agent.

The Renin-Angiotensin-Aldosterone System: The Therapeutic Target

The journey to Candesartan begins with understanding its target: the renin-angiotensin-aldosterone system (RAAS). This hormonal cascade plays a critical role in regulating blood pressure and fluid balance.

The RAAS Pathway: A Cascade of Events

The RAAS is initiated by the release of renin from the kidneys in response to decreased renal blood flow or low sodium levels. Renin then cleaves angiotensinogen, a plasma protein, to form the inactive decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE) subsequently converts Angiotensin I into the potent octapeptide Angiotensin II, the primary active component of the system.

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The binding of Angiotensin II to the AT1 receptor is responsible for the majority of its known physiological effects, including:

-

Vasoconstriction: Constriction of blood vessels, leading to an increase in blood pressure.

-

Aldosterone Release: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release, further contributing to vasoconstriction and increased heart rate.

-

Cellular Growth and Proliferation: Promotion of hypertrophy and fibrosis in cardiac and vascular tissues.

The AT2 receptor, on the other hand, is thought to counterbalance the effects of the AT1 receptor, promoting vasodilation and having anti-proliferative effects.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.

From ACE Inhibitors to Angiotensin II Receptor Blockers: A Shift in Strategy

The initial therapeutic approach to inhibiting the RAAS focused on preventing the formation of Angiotensin II. This led to the development of Angiotensin-Converting Enzyme (ACE) inhibitors in the late 1970s. While highly effective, ACE inhibitors have limitations. ACE is a relatively non-specific enzyme, and its inhibition can lead to the accumulation of other substances like bradykinin, which is responsible for the characteristic dry cough and, in rare cases, angioedema associated with this class of drugs. Furthermore, Angiotensin II can be produced via alternative, non-ACE pathways, which are not blocked by ACE inhibitors.

These limitations spurred the search for a more specific way to block the effects of Angiotensin II. The focus shifted from inhibiting its production to blocking its action at the receptor level. This led to the development of Angiotensin II Receptor Blockers (ARBs), also known as sartans. ARBs selectively block the AT1 receptor, thereby preventing the detrimental effects of Angiotensin II while leaving the potentially beneficial AT2 receptor signaling intact. This targeted approach offered the promise of similar or even greater efficacy than ACE inhibitors, with a more favorable side-effect profile.

The Dawn of the Sartans: The Discovery of Losartan

The journey to Candesartan is inextricably linked to the discovery of the first-in-class ARB, Losartan. In the early 1980s, researchers at Takeda discovered weak, non-peptide Angiotensin II antagonists, S-8307 and S-8308, derived from 1-benzylimidazole-5-acetic acid. While these compounds had moderate potency and poor oral bioavailability, they were selective for the AT1 receptor and served as crucial lead compounds.